hexahydroindolizin-5(1H)-one
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Overview
Description
Hexahydroindolizin-5(1H)-one is a heterocyclic organic compound that features a fused ring system consisting of a six-membered ring and a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-substituted amino acids or their derivatives. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Hexahydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactam ring to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Hexahydroindolizin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hexahydroindolizin-5(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s fused ring system allows it to fit into binding sites with high specificity, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Hexahydroindolizin-5(1H)-one can be compared with other similar compounds, such as:
Indolizine: A related compound with a similar fused ring system but lacking the lactam ring.
Pyrrolizidine: Another heterocyclic compound with a different ring structure but similar chemical properties.
Quinolizidine: A compound with a fused ring system that includes a nitrogen atom, similar to this compound.
This compound is unique due to its specific ring structure and the presence of the lactam ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPDXQHZOLPNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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